molecular formula C12H18N2O B1491636 (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol CAS No. 2097953-00-7

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Cat. No.: B1491636
CAS No.: 2097953-00-7
M. Wt: 206.28 g/mol
InChI Key: YLYIWPQOGHFMGS-UHFFFAOYSA-N
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Description

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cycloalkanemethanol, which is known for its anesthetic properties . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that methanol and its derivatives can affect red blood cell mechanical properties and membrane fluidity . This compound may also impact cellular proliferation and viability, as observed in studies involving methanol and ethanol .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s molecular structure allows it to fit into enzyme active sites, where it can either block substrate access or enhance enzyme activity. This dual role is crucial for its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that methanol and its derivatives can be metabolized over time, leading to changes in their biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of this compound’s stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, toxic or adverse effects may occur, including cellular damage and impaired metabolic function

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-8-12-10-3-1-2-4-11(10)13-14(12)7-9-5-6-9/h9,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYIWPQOGHFMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)CO)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 2
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 3
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 4
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 5
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 6
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.